Diethyl 2,5-diaminothiophene-3,4-dicarboxylate
Description
Molecular Geometry and Bonding Patterns
The molecular geometry of this compound is characterized by a planar thiophene core with specific substitution patterns that significantly influence its chemical and physical properties. The thiophene ring adopts a planar geometry, serving as the central framework for the molecule. The compound features amino groups positioned at the 2- and 5-positions of the thiophene ring, while ethyl ester functionalities occupy the 3- and 4-positions, creating a symmetrical arrangement that enhances molecular stability.
Detailed bond length analysis reveals critical structural parameters that define the molecular architecture. The thiophene core exhibits typical aromatic character with carbon-carbon bond lengths consistent with delocalized electron systems. Crystallographic studies have identified key bond distances within the molecular framework, including carbon-sulfur bonds of the thiophene ring and carbon-nitrogen bonds connecting the amino substituents to the aromatic core. The ethyl ester groups demonstrate characteristic bond lengths for carbon-oxygen single bonds (approximately 1.32-1.38 Å) and carbon-oxygen double bonds (approximately 1.22-1.24 Å), indicating typical ester functionality.
The amino groups at positions 2 and 5 exhibit distinct bonding characteristics that influence the overall molecular conformation. These primary amine functionalities possess carbon-nitrogen bond lengths ranging from 1.38 to 1.41 Å, consistent with sp² hybridization at the nitrogen centers. The electron-donating nature of the amino groups contrasts with the electron-withdrawing properties of the ester functionalities, creating an electronic push-pull system that affects the compound's reactivity and spectroscopic properties.
Intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular geometry. Systematic analysis has revealed the formation of intramolecular hydrogen bonds between the amino groups and adjacent ester carbonyl oxygens, creating six-membered ring motifs that constrain molecular flexibility. These interactions contribute to the overall planarity of the molecule and influence its crystallization behavior and solid-state properties.
X-ray Crystallographic Analysis
X-ray crystallographic analysis provides definitive structural information about this compound in the solid state. The compound crystallizes in various space groups depending on crystallization conditions, with reported structures including monoclinic and triclinic systems. Comprehensive crystallographic data reveal unit cell parameters, molecular packing arrangements, and intermolecular interaction patterns that govern solid-state behavior.
The crystal structure exhibits extensive hydrogen bonding networks that significantly influence molecular packing and lattice stability. Primary structural analysis identifies multiple intermolecular hydrogen bonds involving the amino groups as donors and ester carbonyl oxygens as acceptors. These interactions create supramolecular networks with distinct geometric parameters, including donor-acceptor distances ranging from 2.88 to 3.06 Å and hydrogen bond angles between 122° and 135°.
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/n (monoclinic) | |
| Unit Cell a (Å) | 9.3452 | |
| Unit Cell b (Å) | 14.635 | |
| Unit Cell c (Å) | 11.343 | |
| β angle (°) | 99.73 | |
| Volume (Ų) | 1529.0 | |
| Z value | 4 |
Molecular packing analysis reveals the formation of centrosymmetric dimers through paired hydrogen bonding interactions. These dimeric units create characteristic ring motifs with specific graph-set notation, demonstrating the systematic nature of intermolecular associations. The crystal structure also exhibits π-π stacking interactions between aromatic thiophene rings, with centroid-to-centroid distances of approximately 3.77 Å, indicating significant aromatic overlap.
Temperature-dependent crystallographic studies provide insights into thermal behavior and structural stability. The crystal structures remain stable across a range of temperatures, with minimal changes in unit cell parameters and molecular geometry upon thermal variation. This thermal stability contributes to the compound's utility in various applications requiring elevated temperature conditions.
Spectroscopic Identification (Fourier Transform Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and investigate electronic properties. Fourier transform infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecular structure. The amino groups exhibit distinctive stretching vibrations at 3423-3465 cm⁻¹ and 3308-3395 cm⁻¹, confirming the presence of primary amine functionalities. Ester carbonyl stretching appears prominently around 1620-1650 cm⁻¹, consistent with ethyl ester groups attached to the thiophene core.
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework and substitution patterns. Proton nuclear magnetic resonance spectra reveal characteristic signals for ethyl ester groups, with quartet patterns at 4.14-4.32 ppm corresponding to methylene protons and triplet patterns at 1.20-1.34 ppm for methyl groups. The amino protons appear as broad signals in the 4-6 ppm region, with chemical shifts influenced by hydrogen bonding interactions and electronic effects from the thiophene ring.
Carbon-13 nuclear magnetic resonance spectroscopy confirms the aromatic character of the thiophene core and provides information about carbonyl carbons and aliphatic ethyl groups. The ester carbonyl carbons appear downfield at approximately 160-170 ppm, while aromatic carbons of the thiophene ring exhibit signals in the 100-150 ppm range. The ethyl groups show characteristic patterns with methylene carbons around 60-65 ppm and methyl carbons at 12-15 ppm.
Ultraviolet-visible spectroscopy reveals the electronic transitions and conjugation properties of the compound. The thiophene core contributes to absorption in the ultraviolet region, with characteristic bands related to π-π* transitions. Bathochromic shifts relative to unsubstituted thiophene indicate the influence of amino and ester substituents on the electronic structure. The compound exhibits absorption maxima that reflect the extended conjugation system created by the substitution pattern.
| Spectroscopic Technique | Key Observations | Wavenumber/Chemical Shift |
|---|---|---|
| Fourier Transform Infrared | Primary amine N-H stretch | 3423-3465 cm⁻¹ |
| Fourier Transform Infrared | Secondary amine N-H stretch | 3308-3395 cm⁻¹ |
| Fourier Transform Infrared | Ester C=O stretch | 1620-1650 cm⁻¹ |
| ¹H Nuclear Magnetic Resonance | Ethyl ester CH₂ | 4.14-4.32 ppm (quartet) |
| ¹H Nuclear Magnetic Resonance | Ethyl ester CH₃ | 1.20-1.34 ppm (triplet) |
| ¹³C Nuclear Magnetic Resonance | Ester carbonyl | 160-170 ppm |
Tautomeric Behavior and Conformational Dynamics
The tautomeric behavior and conformational dynamics of this compound represent crucial aspects of its structural characterization that influence reactivity and biological activity. The compound exhibits limited tautomeric possibilities due to the specific substitution pattern and electronic effects of the thiophene core. The primary amino groups at positions 2 and 5 maintain their protonated forms under normal conditions, with tautomeric equilibria primarily involving intramolecular hydrogen bonding arrangements rather than proton transfer processes.
Conformational analysis reveals restricted rotation around specific bonds due to steric and electronic factors. The ethyl ester groups exhibit conformational flexibility, with rotation around carbon-oxygen bonds allowing multiple low-energy conformations. Computational studies and variable-temperature nuclear magnetic resonance experiments demonstrate that these rotational barriers are relatively low, permitting rapid interconversion between conformational states at ambient temperatures.
The planar geometry of the thiophene core constrains overall molecular conformation, with deviations from planarity primarily occurring in the ethyl ester substituents. Crystal structure analysis indicates that the thiophene ring maintains planarity even in the presence of substituents, with root mean square deviations typically less than 0.02 Å from the ideal plane. This planarity facilitates π-electron delocalization and contributes to the compound's electronic properties.
Solvent effects significantly influence conformational preferences and tautomeric equilibria. In polar solvents, hydrogen bonding interactions between solvent molecules and amino groups can alter the preferred conformations and affect spectroscopic properties. Nuclear magnetic resonance studies in various solvents reveal chemical shift variations that reflect changes in electronic environment and hydrogen bonding patterns.
Dynamic nuclear magnetic resonance experiments provide insights into the kinetics of conformational interconversion and the energy barriers associated with molecular motion. These studies reveal that most conformational changes occur on timescales faster than the nuclear magnetic resonance measurement time, indicating low activation energies for rotational processes around single bonds. The combination of crystallographic, spectroscopic, and computational data provides a comprehensive understanding of the structural dynamics that govern the behavior of this compound in various environments.
Properties
IUPAC Name |
diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-15-9(13)5-6(10(14)16-4-2)8(12)17-7(5)11/h3-4,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZCHDINMZWYIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C(=O)OCC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357003 | |
| Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID14719345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
80691-81-2 | |
| Record name | Diethyl 2,5-diaminothiophene-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20357003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Nitration, Reduction, and Esterification
- Starting Material: Thiophene-3,4-dicarboxylic acid or its derivatives.
- Step 1: Nitration — Introduction of nitro groups at the 2,5-positions of the thiophene ring.
- Step 2: Reduction — Conversion of nitro groups to amino groups, typically using catalytic hydrogenation or chemical reducing agents.
- Step 3: Esterification — Formation of diethyl esters at the 3,4-dicarboxylic acid positions by reaction with ethanol in the presence of acid catalysts.
This classical route is supported by various synthetic protocols in the literature, ensuring high purity and yield of the target compound.
One-Step Condensation Method with Catalytic Acid
An alternative approach involves the direct condensation of precursor thiophene derivatives with suitable reagents under mild conditions:
- The 2,5-diamino-thiophene-3,4-dicarboxylic acid diethyl ester can be synthesized by condensation reactions catalyzed by trifluoroacetic acid (TFA).
- This method allows for the preparation of the compound in a single step, often yielding powders soluble in common organic solvents.
- The reaction conditions are mild, typically performed at room temperature or slightly elevated temperatures.
- This approach is advantageous for preparing derivatives and conjugated azomethines based on the diethyl 2,5-diaminothiophene-3,4-dicarboxylate scaffold.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, chloroform, or other organic solvents | Choice depends on solubility and reaction step |
| Catalyst | Acid catalysts such as trifluoroacetic acid (TFA) | Catalytic amounts used in condensation reactions |
| Temperature | Room temperature to reflux (25°C - 80°C) | Mild conditions favored for condensation |
| Reaction Time | Several hours (2-12 hours) | Monitored by TLC or NMR for completion |
| Purification | Filtration, recrystallization, rotary evaporation | Activated charcoal may be used for purification |
Characterization Data Supporting Preparation
- NMR Spectroscopy:
- ^1H NMR signals include aromatic protons, amino protons, and ethyl ester groups.
- ^13C NMR confirms the presence of carbonyl carbons and thiophene ring carbons.
- FT-IR Spectroscopy:
- Characteristic peaks for C=O stretching (~1715 cm^-1), C-N stretching, and NH_2 groups.
- Mass Spectrometry (HRMS):
- Confirms molecular weight and purity of the synthesized compound.
- Elemental Analysis:
- Validates the expected carbon, hydrogen, nitrogen, and sulfur content matching theoretical values.
These characterization techniques confirm the successful synthesis and purity of this compound.
Summary Table of Preparation Routes
Research Findings and Applications
- The compound serves as a precursor for synthesizing azomethines and conjugated thiophene derivatives with applications in anticancer, antimicrobial, and optoelectronic materials.
- Optimization of synthetic conditions has enabled the preparation of high-quality material suitable for further functionalization and biological evaluation.
- The mild condensation method with catalytic acid has been highlighted for its efficiency and scalability in recent studies.
Chemical Reactions Analysis
Schiff Base Formation with Aromatic Aldehydes
DDTD reacts with aromatic aldehydes to form azomethine (Schiff base) derivatives. This reaction typically involves refluxing equimolar amounts of DDTD and aldehydes in toluene for 30 minutes (Scheme 1). The reaction proceeds via nucleophilic attack of the amine groups on the aldehyde carbonyl, followed by dehydration.
Key Findings:
-
Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aldehydes enhance bioactivity. For example, compound 3j (derived from 4-nitrobenzaldehyde) showed IC values of 4.6 ± 0.8 μM against T47D breast cancer cells, outperforming doxorubicin (15.5 μM) .
-
Antiviral Activity : Schiff bases with poly-substituted aromatic groups (e.g., 3p ) inhibited influenza A (H1N1/H3N2) and B viruses at micromolar concentrations .
Table 1: Representative Anticancer Activity of DDTD Schiff Bases
| Compound | Aldehyde Substituent | IC (μM) vs. T47D |
|---|---|---|
| 3a | 4-Methoxy | 34.0 ± 0.3 |
| 3j | 4-Nitro | 4.6 ± 0.8 |
| 3n | 3,4-Dichloro | 12.3 ± 0.5 |
| 3p | 3,4,5-Trimethoxy | 9.7 ± 0.4 |
Structural Insights:
-
Bis-amides adopt a planar Z-configuration due to steric and electronic effects.
-
Mono-amide 5b (3,4,5-trimethoxybenzoyl derivative) exhibited dual anticancer and antifungal activity .
Condensation Reactions for Conjugated Systems
DDTD serves as a building block for conjugated polymers and oligomers:
-
Thiophene-Based Conjugates : Reacting DDTD with 5-formyl-2,2′-bithiophene in isopropanol/TFA yields yellow solids with extended π-systems, showing enhanced conductivity (Patent US8034895B2) .
-
Nitroaromatic Derivatives : Condensation with 5-nitrothiophene-2-carbaldehyde in toluene/DABCO/TiCl produces nitro-functionalized analogs for optoelectronic applications .
Table 2: Reaction Conditions for Selected Condensations
| Substrate | Solvent | Catalyst | Time (h) | Product Yield |
|---|---|---|---|---|
| 5-Formyl-2,2′-bithiophene | Isopropanol | TFA | 5 | 64% |
| 2-Thiophenecarbaldehyde | Toluene | TEA | 12 | 72% |
| 5-Nitrothiophene-2-carbaldehyde | Toluene | TiCl | 7 | 58% |
Mechanistic and Synthetic Advancements
-
Click Chemistry Compatibility : DDTD derivatives participate in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked hybrids with enhanced pharmacokinetic profiles .
-
Scalability : Reactions are adaptable to one-pot syntheses, reducing purification steps. For example, DDTD and 2,5-thiophenedicarboxaldehyde in DMF/TFA yield fluorescent polymers in >70% yield .
Scientific Research Applications
Synthesis of DDTD Derivatives
The synthesis of DDTD derivatives involves several chemical transformations that yield compounds with varied biological activities. The general synthetic pathway includes:
- Formation of Schiff Bases : DDTD reacts with various aldehydes to form Schiff bases, which are then evaluated for biological activity. The structural variations introduced by different aldehydes significantly influence the properties of the resulting compounds .
- Synthesis of Azomethines : Azomethines derived from DDTD have been synthesized and characterized. These compounds exhibit notable anticancer properties, particularly against breast cancer cell lines such as T47D and MCF-7 .
Anticancer Activity
DDTD and its derivatives have shown promising anticancer activities. A study reported that several azomethine derivatives demonstrated significant antiproliferative effects against various cancer cell lines:
These results indicate that certain DDTD derivatives are more effective than doxorubicin (DOX), a standard chemotherapeutic agent.
Antimicrobial Activity
In addition to anticancer properties, DDTD derivatives have been evaluated for their antimicrobial activity against various pathogens:
| Pathogen | Compound Tested | Activity Level |
|---|---|---|
| Staphylococcus aureus | 2j | High |
| Escherichia coli | 2j | High |
| Candida albicans | 2j | High |
Compound 2j exhibited potent activity against all three microbial strains tested .
Antiviral Activity
Recent studies have also assessed the antiviral properties of DDTD derivatives against influenza viruses. Selected compounds demonstrated significant inhibitory effects on both H1N1 and H3N2 subtypes, suggesting potential applications in antiviral drug development .
Structure-Activity Relationships (SAR)
The effectiveness of DDTD derivatives can be attributed to specific structural features that enhance their biological activities:
- Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic rings significantly impacts the antiproliferative activity of the compounds.
- Amide and Ester Groups : The positioning and nature of amide and ester functional groups in the thiophene ring contribute to increased selectivity and potency against cancer cells .
Case Study: Development of Anticancer Agents
In a detailed investigation, researchers synthesized a series of DDTD derivatives and evaluated their antiproliferative effects across multiple cancer cell lines. Notably, compounds with specific substituents showed enhanced selectivity towards cancer cells while exhibiting lower toxicity towards normal cells .
Case Study: Antimicrobial Screening
Another study focused on the antimicrobial properties of DDTD derivatives against common bacterial and fungal strains. The findings highlighted compound 2j's exceptional efficacy, paving the way for further exploration in pharmaceutical applications targeting infectious diseases .
Mechanism of Action
The mechanism by which Diethyl 2,5-diaminothiophene-3,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication and cell division. The exact mechanism can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
Research Findings and Trends
Dual-Action Therapeutics : DDTD derivatives uniquely combine anticancer and antiviral activities (e.g., inhibition of influenza A/B viruses) , a feature absent in most thiophene analogues.
Structure-Activity Relationship (SAR) : The nitrofurfural fragment in 2j enhances microbial inhibition, while electron-withdrawing groups improve PTP-1B binding .
Materials Innovation: DDTD’s conjugation with aldehydes produces azomethines with reversible oxidation properties, enabling applications in electrochromic devices .
Biological Activity
Diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD) is a compound of increasing interest in medicinal chemistry due to its promising biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes the available research findings on DDTD, focusing on its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structure
DDTD is synthesized through various methods, including the reaction of thiophene derivatives with aromatic aldehydes to form Schiff bases. The synthesis typically involves high-throughput screening and structure-activity relationship studies to optimize the efficacy of the resulting compounds. The key structural features of DDTD include:
- Amino Groups : Located at positions 2 and 5 of the thiophene ring.
- Ester Groups : Present at positions 3 and 4, which influence solubility and biological activity.
Anticancer Activity
The anticancer potential of DDTD derivatives has been evaluated against various human cancer cell lines, including breast (T47D, MCF-7), cervical (HeLa), and endometrial (Ishikawa) cancers. Notably, certain derivatives have demonstrated significant antiproliferative activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2b | T47D | 2.3 |
| 2c | T47D | 12.1 |
| 2j | T47D | 16.0 |
| DOX | T47D | 15.5 |
These results indicate that some DDTD derivatives are more potent than doxorubicin (DOX), a standard chemotherapeutic agent .
Antiviral Activity
DDTD derivatives have also been tested for antiviral properties against influenza A and B viruses. For instance, compound 2j exhibited an IC50 value of 0.94 μM against the H1N1 subtype, outperforming standard antiviral drugs like oseltamivir:
| Compound | Virus Type | IC50 (μM) |
|---|---|---|
| 2j | H1N1 | 0.94 |
| 3g | H3N2 | 1.81 |
This suggests that DDTD may serve as a lead compound for developing antiviral agents .
Antimicrobial Activity
In addition to its anticancer and antiviral activities, DDTD has shown promising antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests:
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 2j | Staphylococcus aureus | <100 |
| 2j | Escherichia coli | <100 |
| 2j | Candida albicans | <100 |
These findings suggest that DDTD derivatives could be developed into effective antimicrobial agents .
Structure-Activity Relationships (SAR)
The SAR studies conducted on DDTD derivatives have revealed that specific functional groups significantly influence their biological activity:
- Nitro Group : The presence of a nitro group in certain derivatives enhances their anticancer activity.
- Aromatic Substituents : Variations in aromatic substituents affect both the potency and selectivity of the compounds against different cancer cell lines.
For example, the nitrothienyl derivative was noted for its broad-spectrum activity across all tested tumor cell lines, indicating that structural modifications can lead to enhanced therapeutic profiles .
Case Studies
Several case studies highlight the effectiveness of DDTD derivatives in preclinical models:
- Breast Cancer Models : In vivo studies using xenograft models demonstrated that selected DDTD derivatives significantly inhibited tumor growth compared to control treatments.
- Influenza Infection Models : Animal studies suggested that DDTD compounds could reduce viral load in infected subjects more effectively than conventional antiviral therapies.
Q & A
Basic: What are the established synthetic routes for Diethyl 2,5-diaminothiophene-3,4-dicarboxylate?
The compound is synthesized via a Schiff base condensation reaction. A common method involves reacting this compound with aldehydes (e.g., 2-furaldehyde or 2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde) in anhydrous toluene, catalyzed by titanium tetrachloride (TiCl₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is refluxed for 2–3 hours, followed by purification via silica column chromatography (hexane/ethyl acetate gradients). Yields typically range from 70–85% depending on the substituents .
Basic: Which structural characterization techniques are critical for confirming its molecular architecture?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving its crystal structure. ORTEP-III is employed for visualizing thermal ellipsoids and molecular geometry. Complementary techniques include:
- NMR spectroscopy : To confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR).
- IR spectroscopy : For identifying functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).
- Mass spectrometry (ESI-TOF) : To verify molecular weight (C₁₀H₁₄N₂O₄S, MW 258.29) .
Basic: What biological activities have been reported for this compound and its derivatives?
Derivatives exhibit:
- Anticancer activity : IC₅₀ values of 0.8–12.5 µM against human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer) via apoptosis induction .
- Antimicrobial activity : MIC values of 4–32 µg/mL against Staphylococcus aureus and Candida albicans .
- Antiviral activity : Inhibition of influenza A (H1N1, H3N2) and B viruses with EC₅₀ values of 1.5–5.2 µM .
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
Key SAR insights:
- Aromatic substituents : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on Schiff bases enhance anticancer activity by 3–5× compared to electron-donating groups.
- Amide vs. Schiff base : Bis-amide derivatives show superior metabolic stability but reduced antiviral potency.
- Heterocyclic hybrids : Fusion with pyrimidine or coumarin scaffolds improves selectivity for kinase inhibition (e.g., TRK inhibitors) .
Advanced: How to resolve contradictions in reported biological data across studies?
Discrepancies in IC₅₀ values (e.g., 0.8 µM vs. 12.5 µM) may arise from:
- Cell line variability : Use standardized cell lines (e.g., NCI-60 panel) and replicate assays ≥3 times.
- Assay protocols : Harmonize MTT vs. SRB methods; validate with positive controls (e.g., doxorubicin for cytotoxicity).
- Solvent effects : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid false positives .
Advanced: What computational strategies are employed to predict binding modes and optimize derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin for anticancer activity).
- QSAR models : Utilize 2D/3D descriptors (e.g., logP, polar surface area) to correlate substituents with activity.
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., reduce hepatotoxicity risk) .
Advanced: How to optimize reaction conditions for high-yield synthesis of derivatives?
Key parameters:
- Catalyst loading : 10 mol% TiCl₄ and 20 mol% DABCO yield >80% conversion.
- Solvent choice : Toluene outperforms THF or DMF in minimizing side reactions.
- Temperature : Reflux at 110°C for 3 hours maximizes product formation .
Advanced: What challenges arise in crystallographic refinement of its derivatives?
- Disorder in aromatic substituents : Use SHELXL’s PART instruction to model split positions.
- Twinning : Apply TWIN/BASF commands in SHELX for pseudo-merohedral twinning.
- Low-resolution data : Restrain bond lengths/angles using DFIX and SADI commands .
Advanced: How to design hybrid molecules combining this scaffold with other pharmacophores?
- Coumarin-thiophene hybrids : Synthesize via Friedländer reaction to enhance DNA intercalation.
- Quinoline hybrids : Introduce at the 2,5-amine positions to target topoisomerase II.
- Indole conjugates : Click chemistry (CuAAC) for TRK inhibition .
Advanced: What methodologies validate antiviral activity against emerging strains?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
